1-Chloro-2,4-dinitrobenzene-13C6

Analytical Chemistry LC-MS Method Development Stable Isotope Labeling

This uniformly 13C6-labeled CDNB is the optimal SIL-IS for quantifying unlabeled CDNB in toxicokinetic, environmental, and GST confirmatory LC-MS workflows. Unlike deuterated analogs, 13C6-CDNB exhibits near-identical chromatographic behavior to the native analyte, ensuring co-elution and consistent ionization suppression compensation across complex biological and environmental matrices. The +6 Da mass shift circumvents isotopic crosstalk with chlorine-containing interferents, delivering superior signal specificity. Essential for sub-ppb quantification where deuterium-induced retention time divergence would introduce unacceptable bias.

Molecular Formula C6H3ClN2O4
Molecular Weight 208.51 g/mol
Cat. No. B13411964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,4-dinitrobenzene-13C6
Molecular FormulaC6H3ClN2O4
Molecular Weight208.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
InChIInChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyVYZAHLCBVHPDDF-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2,4-dinitrobenzene-13C6 (13C6-CDNB): A Uniformly 13C-Labeled Internal Standard for High-Accuracy LC-MS Quantification


1-Chloro-2,4-dinitrobenzene-13C6 (13C6-CDNB, CAS 882513-65-7) is the uniformly 13C-labeled isotopologue of 1-chloro-2,4-dinitrobenzene (CDNB), a chlorinated nitroaromatic compound with molecular formula 13C6H3ClN2O4 and molecular weight 208.51 g/mol . The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled CDNB in complex biological and environmental matrices via liquid chromatography-mass spectrometry (LC-MS) . CDNB itself is widely employed as a model substrate for glutathione S-transferase (GST) activity assays in toxicology and drug metabolism studies [1].

Why 1-Chloro-2,4-dinitrobenzene-13C6 Is Not Interchangeable with Unlabeled CDNB or Alternative Isotopologues


Substitution of 13C6-CDNB with unlabeled CDNB or deuterated analogs (e.g., CDNB-d3) in quantitative LC-MS workflows introduces systematic analytical error. Unlabeled CDNB cannot be distinguished from endogenous or dosed analyte via mass spectrometry, precluding its use as an internal standard [1]. Deuterated isotopologues, while isotopically distinct, exhibit chromatographic retention time shifts due to hydrogen-deuterium isotope effects on reversed-phase separation, leading to differential matrix effects and compromised quantitation accuracy [2]. In contrast, uniformly 13C-labeled isotopologues such as 13C6-CDNB exhibit near-identical physicochemical properties and chromatographic behavior to the native analyte, ensuring co-elution and consistent ionization efficiency across complex sample matrices [3]. The selection of 13C6-CDNB over a 13C3- or 13C1-labeled analog further minimizes potential mass spectral overlap with naturally occurring isotopic peaks from co-eluting matrix components, enhancing signal specificity in high-resolution MS applications.

1-Chloro-2,4-dinitrobenzene-13C6: Quantitative Differentiation Evidence for Analytical Method Selection


Chromatographic Co-Elution: 13C6-CDNB vs. CDNB-d3 Retention Time Alignment

Uniform 13C labeling in 13C6-CDNB yields retention time matching within ±0.02 minutes of the native CDNB analyte on reversed-phase C18 columns, whereas deuterated CDNB-d3 exhibits a retention time shift of approximately -0.15 minutes under identical gradient conditions [1]. This differential behavior arises from the stronger C–D bond relative to C–H, which reduces hydrophobic interaction with the stationary phase. For 12C/13C isotopic substitution, the relative mass difference per atom (8.3%) is substantially smaller than the relative mass difference for H/D substitution (100%), resulting in negligible chromatographic isotope effects [2].

Analytical Chemistry LC-MS Method Development Stable Isotope Labeling

Mass Spectrometric Differentiation: 13C6-CDNB Isotopic Purity and Signal Isolation

13C6-CDNB provides a nominal mass shift of +6 Da relative to unlabeled CDNB (m/z 202 → m/z 208 for the molecular ion cluster), positioning the internal standard signal well outside the natural abundance isotopic envelope of the analyte [1]. In contrast, CDNB-d3 (+3 Da shift) places the internal standard signal within the M+3 isotopic peak region of chlorine-containing natural abundance isotopologues (35Cl/37Cl), which contributes approximately 24% relative abundance at M+2 and ~6% at M+3 due to the A+2 chlorine isotope pattern [2]. This overlap necessitates mathematical correction algorithms that introduce additional quantitative uncertainty.

Mass Spectrometry Isotope Dilution Quantitative Proteomics

Analytical Sensitivity Benchmark: LC-APCI(-)-MS Quantification Limit for CDNB

A validated LC-APCI(-)-MS method for CDNB quantification in aqueous matrices achieved a limit of detection of 17 ng/mL using direct analysis without derivatization [1]. While this study did not employ an isotopically labeled internal standard, the reported sensitivity establishes a performance benchmark that can be further enhanced through isotope dilution with 13C6-CDNB. Addition of a matched SIL-IS typically improves method precision (reducing CV from 15-20% to <5%) and extends the linear dynamic range by compensating for matrix-dependent ionization variability [2].

Analytical Toxicology Environmental Monitoring Method Validation

Isotopic Enrichment and Chemical Purity: 13C6-CDNB Specification Compliance

Commercial 13C6-CDNB is supplied with ≥99 atom% 13C isotopic enrichment and ≥98% chemical purity (HPLC) as standard specifications . The absence of detectable unlabeled CDNB in the labeled product (<0.1%) is critical for isotope dilution applications, as any unlabeled impurity contributes directly to systematic positive bias in calculated analyte concentrations. Alternative deuterated CDNB-d3 products may contain up to 2% residual unlabeled CDNB due to incomplete deuteration or H/D back-exchange during synthesis and storage [1].

Quality Control Reference Material Certification Regulatory Compliance

1-Chloro-2,4-dinitrobenzene-13C6: High-Value Application Scenarios Supported by Analytical Evidence


Quantitative LC-MS/MS Bioanalysis of CDNB in Toxicokinetic Studies

13C6-CDNB serves as the optimal SIL-IS for quantifying CDNB exposure levels in plasma, tissue homogenates, and in vitro incubation media during toxicokinetic assessments. The +6 Da mass shift eliminates isotopic crosstalk with chlorine-containing matrix interferents, while chromatographic co-elution ensures consistent ionization suppression compensation [1]. This application is particularly critical for studies conducted at low, non-cytotoxic CDNB concentrations (ng/mL range) where deuterated internal standards introduce unacceptable quantitative bias due to retention time divergence [2].

Environmental Fate and Transport Studies Requiring Trace-Level Detection

For environmental monitoring of CDNB as a potential contaminant or transformation product in water and soil matrices, 13C6-CDNB enables accurate quantification at sub-ppb levels using isotope dilution LC-MS/MS. The validated LC-APCI(-)-MS method demonstrates CDNB detectability to 17 ng/mL in water without derivatization [1]; incorporation of 13C6-CDNB as internal standard further improves method ruggedness and extends applicability to complex environmental matrices with high dissolved organic carbon content.

Method Development and Validation for GST Activity Assay Quality Control

While GST activity assays using CDNB are typically monitored spectrophotometrically at 340 nm, LC-MS confirmation of substrate depletion and conjugate (DNP-SG) formation provides orthogonal validation for regulatory submissions. 13C6-CDNB is the preferred internal standard for such confirmatory methods due to its matched physicochemical behavior and absence of deuterium-associated chromatographic shifts that could compromise resolution of DNP-SG metabolites [3].

Derivatization Reagent Synthesis for Quantitative Carbonyl Proteomics

13C6-CDNB serves as the precursor for synthesizing [13C6]-2,4-dinitrophenylhydrazine ([13C6]-DNPH), a stable isotope-labeled derivatization reagent for quantifying protein carbonylation via LC-MS [4]. The uniform 13C labeling of the aromatic ring ensures that the derivatized carbonyl adducts exhibit a consistent +6 Da mass shift per DNPH moiety, enabling multiplexed relative quantitation of oxidative stress biomarkers in clinical and preclinical proteomics workflows.

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